Chlorooctadecylsilane

Self-assembled monolayers Surface modification Organosilane grafting

Researchers requiring structurally controlled, non-cross-linked C18 monolayers face heterogeneity issues with tri- and difunctional silanes. Chlorooctadecylsilane (CAS 86949-75-9) is the definitive monofunctional grafting agent for reproducible, single-point-attached C18 chains. - Achieves monomeric ligand architecture without end-capping, delivering ≥3.8 µmol/m² coverage with batch-to-batch consistency. - Enables stoichiometric control of grafting density for mixed monolayers and two-step membrane protocols. - Relaxed moisture tolerance simplifies handling versus OTS. Ideal for surface science, chromatography, and molecular electronics.

Molecular Formula C18H37ClSi
Molecular Weight 317.0 g/mol
CAS No. 86949-75-9
Cat. No. B15177271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorooctadecylsilane
CAS86949-75-9
Molecular FormulaC18H37ClSi
Molecular Weight317.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[Si]Cl
InChIInChI=1S/C18H37ClSi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19/h2-18H2,1H3
InChIKeyRDQMDMIXSNBRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorooctadecylsilane Procurement Baseline


Chlorooctadecylsilane (CAS 86949-75-9), also named chloro(octadecyl)silane or octadecylchlorosilane, is an organohydridochlorosilane with the molecular formula C18H39ClSi (SMILES: Cl[SiH2]CCCCCCCCCCCCCCCCCC) and a molecular weight of 319.04 g/mol . It belongs to the C18 alkylsilane class but is distinguished by bearing a single hydrolyzable Si–Cl group and two non-hydrolyzable Si–H bonds. Under standard silylation conditions the Si–H bonds remain unreactive, causing this compound to behave as a strictly monofunctional grafting agent [1]. This monofunctionality fundamentally differentiates it from di- and trifunctional analogs such as octadecyldichlorosilane and octadecyltrichlorosilane (OTS), which can undergo interchain cross-linking.

Architecture Non-cross-linking monografted films
Chromatography Defined monomeric C18 phases, no end-capping required
Process Relaxed moisture tolerance simplifies in-house synthesis

Why Chlorooctadecylsilane Substitution Fails


Chlorooctadecylsilane cannot be interchanged with other octadecylsilanes because the number of hydrolyzable substituents on silicon dictates the molecular architecture of the resulting film or bonded phase. Trifunctional octadecyltrichlorosilane (OTS) forms cross-linked polysiloxane networks that are dense, mechanically robust, but architecturally heterogeneous; difunctional octadecyldichlorosilane produces intermediate degrees of cross-linking; monofunctional chlorooctadecylsilane yields exclusively monomeric, non-cross-linked grafts [1]. In chromatographic applications this translates to fundamentally different stationary-phase structures: monomeric phases from monochlorosilanes provide defined, reproducible ligand spacing, whereas polymeric phases from trichlorosilanes give higher coverage but require secondary end-capping and exhibit different selectivity [2]. This functional-group-level divergence means that procurement decisions cannot be based on the C18 chain alone.

Cross-linking divergence OTS forms dense cross-linked networks; chlorooctadecylsilane yields exclusively monomeric grafts. Film architecture is not interchangeable.
Process & selectivity mismatch Di-/trichlorosilanes require anhydrous conditions and secondary end-capping. Resulting polymeric phases differ in selectivity and reproducibility.

Chlorooctadecylsilane Evidence Guide


Non-Cross-Linked Monolayer Architecture

When grafted onto oxidized Si(100) wafers from CCl4 solution, octadecylchlorosilane (OCS, C18H37SiH2Cl) produces a non-cross-linked film of monografted species because its two Si–H bonds are unreactive. In direct comparison, octadecyltrichlorosilane (OTS, C18H37SiCl3) and octadecyldichlorosilane form very dense films of organized alkyl chains in the all-trans configuration due to cross-linking between neighboring grafts [1]. FTIR, ellipsometry, AFM, and wettability measurements all confirm this architectural divergence. The consequence is that OCS yields a structurally defined monolayer interface while OTS generates a more robust but heterogeneous polysiloxane network.

Film architecture
Head-to-head
Monografted species vs. dense cross-linked network
Defined monolayer interface without cross-linking heterogeneity
FTIR, AFM, wettability confirmed architectural divergence
Self-assembled monolayers Surface modification Organosilane grafting

Surface Coverage on Hydrated Silicon

On piranha-etched hydrated silicon surfaces, the saturation coverage of octadecyldimethylchlorosilane (ODMS, one reactive Si–O bond) is approximately one-third that of octadecyltrichlorosilane (ODTS, three reactive Si–O bonds) [1]. This coverage ratio is directly correlated with the number of surface hydroxyl groups available for reaction, as confirmed by SIMS showing a direct correlation between the gain in the surface alkyl signal and loss of the surface SiOH signal. While this study used the dimethyl analog rather than the hydrido analog, the monofunctional grafting principle applies class-wide: a single hydrolyzable group limits attachment stoichiometry to one siloxane bond per molecule, capping surface coverage at a lower density than trifunctional silanes on hydrated oxide surfaces.

Surface coverage
Class-level inference
~1:3 coverage ratio (mono:tri)
Monofunctional grafting limits coverage, enabling sub-monolayer control
Dimethyl analog data; hydrido analog class-level inference
Surface coverage quantification XPS SAM formation

HPLC Bonded Phase Reproducibility

The use of monofunctional organosilanes for the preparation of HPLC packings with chemically bonded phases guarantees a defined monomeric structure of the bonded alkylsilyl groups [1]. In contrast, di- and trichlorosilanes can undergo uncontrolled polymerization on the silica surface, producing bonded phases with variable degrees of cross-linking, irreproducible ligand clustering, and a requirement for secondary end-capping with hexamethyldisilazane (HMDS) to remove newly formed silanol groups [2]. Monochlorosilane-prepared phases achieve reproducible surface coverage ranging from 0.8 to 3.5 μmol/m² depending on the alkyl chain, and the defined monomeric architecture translates to chromatographic selectivity that differs systematically from polymeric C18 phases.

HPLC phase reproducibility
Class-level inference
Defined monomeric structure; no end-capping required
Supports batch-to-batch reproducible monomeric C18 phases
Based on monochlorosilane class studies
HPLC stationary phase synthesis Bonded phase characterization Reversed-phase chromatography

HPLC Coverage Density and Homogeneity

Silica gel packings prepared using monochlorooctadecylsilane achieved a bonded C18 coverage density greater than 3.8 μmol/m², with the coverage determined to be homogeneous and the support surface fully screened from polar interactions [1]. This coverage is sufficient to produce effective reversed-phase retention. For comparison, polymeric C18 phases derived from trichlorosilanes can exceed 5.1 μmol/m² but exhibit conformational heterogeneity and require end-capping, while monomeric phases from monochlorosilanes offer a defined, reproducible ligand density with direct silica-to-ligand bonding.

Coverage density
Cross-study comparable
≥3.8 µmol/m², homogeneous screening
Competitive with commercial monomeric C18 phases
Below polymeric phase coverage (>5.1 µmol/m²)
C18 bonded phase Surface coverage density HPLC column packing

Sequential Silane Modification for Membranes

Vycor porous glass membranes modified with C18 monochlorosilane (OCS) alone exhibited n-C4H10/N2 ideal selectivity of 13 and n-C4H10/CH4 selectivity of 7. Sequential dual modification—first with OCS, then with C18 trichlorosilane (ODS)—amplified these selectivities to 88 (n-C4H10/N2) and 35 (n-C4H10/CH4), representing improvements of 6.8-fold and 5.0-fold, respectively [1]. The monochlorosilane provides a defined primary monolayer that occupies surface hydroxyl sites in a controlled manner; the subsequent trichlorosilane treatment adds a cross-linked secondary layer that fills defects and increases hydrophobic thickness. This synergy demonstrates a unique application value of monochlorosilane as the architecturally controlled first layer.

Sequential membrane selectivity
Head-to-head
OCS alone: n-C4H10/N2 13 → dual layer: 88 (6.8×); n-C4H10/CH4 7 → 35 (5.0×)
Architectural control as first layer amplifies gas selectivity
Vycor glass membranes, sequential OCS + ODS modification
Gas separation membranes Surface silanization n-Butane selectivity

Simplified Bonded Phase Preparation

Preparation of C18 bonded phases with monochlorodimethyloctadecylsilane is easier because absolute water exclusion is not required [1]. In contrast, phases prepared with dichloromethyl- or trichlorooctadecylsilanes necessitate rigorous anhydrous conditions to prevent uncontrolled hydrolysis and oligomerization before surface attachment, and additionally require a secondary silanization step with hexamethyldisilazane (HMDS) to deactivate silanol groups generated during the bonding process. The monofunctional nature of the single Si–Cl group limits the hydrolysis chemistry to a single surface-attachment event per molecule, making the process inherently more forgiving of trace moisture.

Process robustness
Class-level inference
No absolute water exclusion; no secondary HMDS end-capping
Simplifies in-house bonded phase synthesis
Monofunctional Si–Cl limits hydrolysis to single attachment
Bonded phase synthesis Process robustness Water tolerance

Chlorooctadecylsilane Applications


Model SAMs for Surface Science

For researchers studying molecular order, wetting, and friction at well-defined organic interfaces, chlorooctadecylsilane provides a structurally controlled monolayer that avoids the cross-linking heterogeneity inherent to OTS. The monografted, non-cross-linked film architecture confirmed by Granier et al. [1] makes it the preferred choice when the research question demands a monomeric, single-point-attached C18 chain—for example, in studies correlating chain packing with surface energy or in molecular electronics where cross-linking would introduce uncontrolled interfacial dipoles.

Reproducible Monomeric C18 HPLC Phases

Chromatography laboratories or column manufacturers seeking batch-to-batch reproducible C18 phases with defined monomeric ligand architecture should select monochlorooctadecylsilane over di- or trichlorosilanes. As established by Berendsen et al. [2], monofunctional silanes guarantee defined monomeric structures without the need for end-capping. The achievable coverage of ≥3.8 μmol/m² with homogeneous surface screening [3] is competitive with commercial monomeric C18 columns, and the relaxed moisture tolerance simplifies manufacturing [4].

Sequential Dual-Layer Membrane Fabrication for Enhanced Gas Selectivity

Chlorooctadecylsilane is uniquely suited as the first-layer modifier in a two-step membrane silanization protocol. The defined monolayer formed by the monofunctional silane templates a controlled surface that, when followed by trichlorosilane treatment, produces dramatic selectivity amplification: n-C4H10/N2 selectivity increased from 13 to 88 and n-C4H10/CH4 from 7 to 35 in Vycor glass membranes [5]. This sequential strategy exploits the architectural precision of the monochlorosilane layer combined with the defect-sealing capability of the cross-linking second layer.

Controlled Sub-Monolayer Surface Functionalization

When partial surface coverage is desired—for instance, to create mixed monolayers with controlled spacing for biomolecule immobilization or to tune surface energy gradients—the monofunctional nature of chlorooctadecylsilane provides intrinsic coverage limitation. The finding that monochlorosilanes achieve approximately one-third the saturation coverage of trichlorosilanes on hydrated silicon [6] allows researchers to use this compound for stoichiometric control of grafting density without needing to carefully titrate concentration or reaction time.

Application
Selection Property
Validation Focus
Defined monolayer studies
Non-cross-linking architecture
FTIR, AFM, wettability characterization
Monomeric C18 HPLC phases
Reproducible monomeric bonding
Coverage density and chromatographic selectivity
Sequential membrane modification
Controlled first-layer grafting
Gas selectivity amplification
Sub-monolayer functionalization
Coverage limitation by monofunctionality
XPS/SIMS coverage quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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